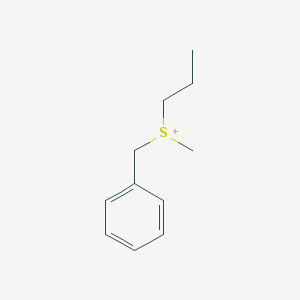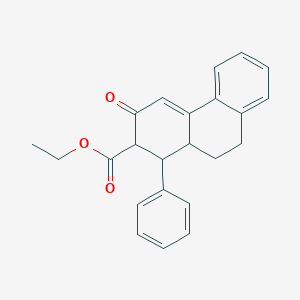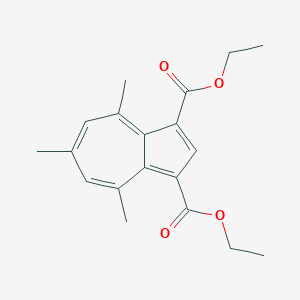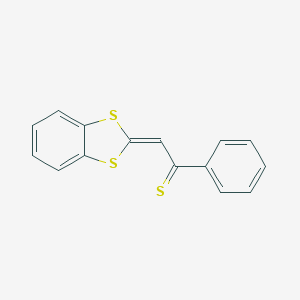![molecular formula C15H12N2 B289822 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline, also known as dibenz[c,h]acridine, is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the family of acridines, which are known for their diverse biological activities such as anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline is not fully understood, but studies suggest that it works by inducing apoptosis in cancer cells. It has been shown to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspase-3. Additionally, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. Additionally, it has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline. One area of interest is its potential use as a drug delivery system, as its unique structure allows for the attachment of other molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields. Furthermore, its potential applications in the treatment of infectious diseases and inflammatory disorders warrant further investigation.
Synthesemethoden
The synthesis of 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline involves the condensation of 2-naphthol and 2-aminobenzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction leads to the formation of an intermediate Schiff base, which undergoes cyclization and reduction to produce the final product. The yield of this reaction is typically low, and optimization of reaction conditions is necessary to obtain a higher yield.
Wissenschaftliche Forschungsanwendungen
8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
16,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(17),2,4,6,8,10,15-heptaene |
InChI |
InChI=1S/C15H12N2/c1-2-5-11-10(4-1)8-9-13-12-6-3-7-14(12)16-17-15(11)13/h1-2,4-5,8-9H,3,6-7H2 |
InChI-Schlüssel |
UHLITTSJPAICQC-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C=CC4=CC=CC=C4C3=NN=C2C1 |
Kanonische SMILES |
C1CC2=C3C=CC4=CC=CC=C4C3=NN=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)


![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
